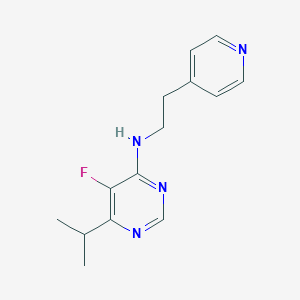![molecular formula C14H12F2N4O2S2 B2512673 N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893330-92-2](/img/structure/B2512673.png)
N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C14H12F2N4O2S2 and its molecular weight is 370.39. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Derivative Applications
A New and Efficient Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives : This research outlines a methodology for synthesizing thiazoline-4-carboxylates and cysteine derivatives that include cyclopropyl groups. The study highlights the potential application of these derivatives in medicinal chemistry, given their structural similarity to bioactive compounds. The process involves Michael addition and intramolecular substitution, offering a streamlined approach to accessing these complex structures (Nötzel et al., 2001).
Carbonic Anhydrase Inhibitors Development : The exploration of sulfonamide derivatives, including those with thiadiazole structures, for their inhibitory action against carbonic anhydrase isozymes, delineates a crucial area of research. These compounds have shown significant inhibitory effects on various isozymes, including those associated with tumors, highlighting their potential in therapeutic applications. The study emphasizes the importance of structural variations in enhancing inhibitory activity and specificity (Turkmen et al., 2005).
Antimicrobial and Antifungal Applications : Research into sulfonyl-substituted nitrogen-containing heterocycles, including thiadiazoles, has identified compounds with significant antimicrobial and antifungal activities. This study extends the range of known bioactive heterocycles, providing insights into the design of new antimicrobial agents. The findings are particularly relevant for developing treatments against both Gram-positive and Gram-negative bacteria, as well as Candida albicans (Sych et al., 2019).
Synthesis of Thiadiazoles and Triazoles : The creation of novel heterocyclic derivatives from cyclopropane dicarboxylic acid, involving thiadiazole and triazole moieties, showcases the versatility of these structures in synthesizing compounds with potential biological activity. This research provides a foundation for further exploration of these compounds in various scientific applications, ranging from pharmaceuticals to agrochemicals (Sharba et al., 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-aminothiazoles, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
It is known that many compounds with similar structures exhibit their therapeutic effects by interacting with enzymes or receptors in the body, leading to changes in cellular functions .
Biochemical Pathways
It is known that many compounds with similar structures can affect various biochemical pathways, leading to their therapeutic effects .
Pharmacokinetics
The physical and chemical properties of a compound can influence its pharmacokinetics .
Result of Action
It is known that many compounds with similar structures can have various effects at the molecular and cellular level, leading to their therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For example, the degradation of similar compounds in soil proceeds via metabolites to bound residues and CO2 . .
Eigenschaften
IUPAC Name |
N-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O2S2/c15-8-3-4-10(9(16)5-8)17-11(21)6-23-14-20-19-13(24-14)18-12(22)7-1-2-7/h3-5,7H,1-2,6H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSLPMSTHKSDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


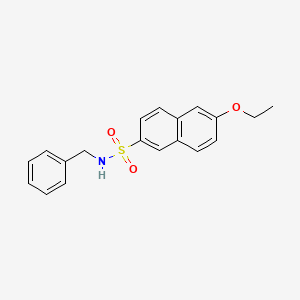
![Bicyclo[3.1.1]heptane-1,5-diamine dihydrochloride](/img/structure/B2512595.png)
![1-[Ethoxy-(2-methoxyphenyl)methyl]benzotriazole](/img/structure/B2512602.png)
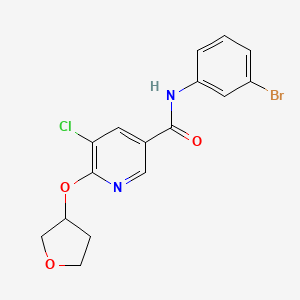
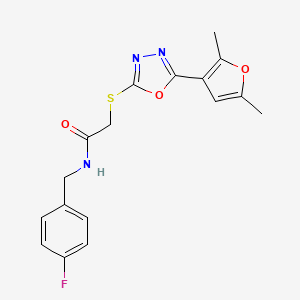
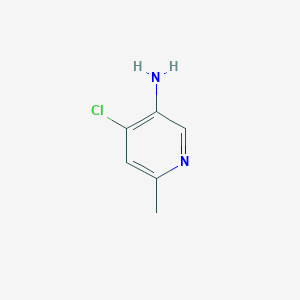
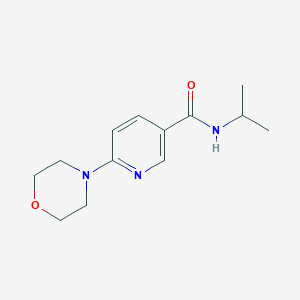
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)

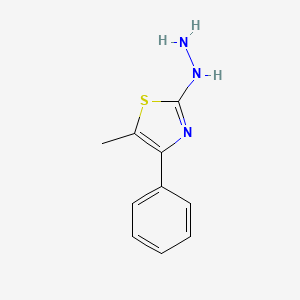
![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)

